molecular formula C17H27BrN2O2 B12150681 3-Bromo-4-(4-ethyl-piperazine-1-carbonyl)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one

3-Bromo-4-(4-ethyl-piperazine-1-carbonyl)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one

Cat. No.: B12150681
M. Wt: 371.3 g/mol
InChI Key: DHRDDRIHTXQAJH-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-ethyl-piperazine-1-carbonyl)-1,7,7-trimethyl-bicyclo[221]heptan-2-one is a complex organic compound with a unique structure that combines a bicyclic framework with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-ethyl-piperazine-1-carbonyl)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one typically involves multiple steps. One common approach starts with the bromination of a suitable bicyclic precursor, followed by the introduction of the piperazine moiety through a carbonylation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-ethyl-piperazine-1-carbonyl)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Bromo-4-(4-ethyl-piperazine-1-carbonyl)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-ethyl-piperazine-1-carbonyl)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety can bind to specific sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,7,7-trimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one: This compound has a similar structure but with a different substitution on the piperazine ring.

    3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamide: This compound shares the bromine and bicyclic framework but has different functional groups.

Uniqueness

The uniqueness of 3-Bromo-4-(4-ethyl-piperazine-1-carbonyl)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one lies in its specific combination of a brominated bicyclic structure with a piperazine moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H27BrN2O2

Molecular Weight

371.3 g/mol

IUPAC Name

3-bromo-4-(4-ethylpiperazine-1-carbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C17H27BrN2O2/c1-5-19-8-10-20(11-9-19)14(22)17-7-6-16(4,15(17,2)3)13(21)12(17)18/h12H,5-11H2,1-4H3

InChI Key

DHRDDRIHTXQAJH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C23CCC(C2(C)C)(C(=O)C3Br)C

solubility

>55.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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